

# 2-Chloro-4-hydroxybenzoic acid hydrate basic properties

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## Compound of Interest

Compound Name: 2-Chloro-4-hydroxybenzoic acid hydrate

Cat. No.: B589129

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An In-depth Technical Guide to **2-Chloro-4-hydroxybenzoic Acid Hydrate**: Properties, Applications, and Experimental Protocols

## Introduction

**2-Chloro-4-hydroxybenzoic acid hydrate** stands as a pivotal chemical intermediate, valued for its versatility in the synthesis of complex organic molecules. Predominantly utilized by researchers and professionals in the pharmaceutical and agrochemical industries, its unique molecular structure serves as a foundational building block for a diverse range of commercial products.<sup>[1]</sup> Its applications range from the development of novel anti-inflammatory and antimicrobial agents to the formulation of specialized herbicides and fungicides.<sup>[1]</sup>

The presence of a water molecule in its hydrated form is not merely incidental; it enhances the compound's stability and solubility, simplifying handling and processing in both laboratory and industrial environments.<sup>[1]</sup> This guide, presented from the perspective of a Senior Application Scientist, offers a comprehensive exploration of **2-Chloro-4-hydroxybenzoic acid hydrate**, detailing its physicochemical properties, synthesis, analytical characterization, and critical applications, while providing field-proven insights and robust experimental protocols.

## Part 1: Physicochemical Properties

The fundamental characteristics of **2-Chloro-4-hydroxybenzoic acid hydrate** are crucial for its effective application. The compound is typically a cream or off-white to beige crystalline

powder.<sup>[1]</sup><sup>[2]</sup> Its properties are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	2-chloro-4-hydroxybenzoic acid;hydrate	
CAS Number	440123-65-9, 56363-84-9	<sup>[1]</sup>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> ClO <sub>3</sub> ·H <sub>2</sub> O (or C <sub>7</sub> H <sub>7</sub> ClO <sub>4</sub> )	<sup>[1]</sup>
Molecular Weight	190.58 g/mol	<sup>[1]</sup>
Anhydrous MW	172.57 g/mol	<sup>[3]</sup>
Appearance	Cream or off-white to beige crystalline powder	<sup>[1]</sup> <sup>[2]</sup>
Melting Point	196-202 °C	<sup>[1]</sup>
Solubility	Soluble in Methanol	<sup>[4]</sup>
Purity	Typically ≥97% (HPLC)	<sup>[1]</sup>
Water Content	≤8% (Karl Fischer)	<sup>[2]</sup> <sup>[5]</sup>

A notable discrepancy exists in reported melting points, which may be attributed to differences between the hydrated and anhydrous forms or varying analytical conditions. Researchers should consider drying the material under vacuum to obtain the anhydrous form for analyses sensitive to water content.

## Part 2: Synthesis and Purification

The reliable synthesis of 2-Chloro-4-hydroxybenzoic acid is paramount for its use as a starting material. A common and effective laboratory-scale synthesis proceeds via the diazotization of 4-amino-2-chlorobenzoic acid, followed by hydrolysis.

### Synthetic Pathway: Diazotization of an Aromatic Amine

This pathway is advantageous due to the ready availability of the starting material and the straightforward reaction conditions. The core of this process is the conversion of the primary

aromatic amine to a diazonium salt, which is then displaced by a hydroxyl group upon heating in an aqueous acidic solution.



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Caption: Synthetic workflow for 2-Chloro-4-hydroxybenzoic acid.

## Experimental Protocol: Synthesis

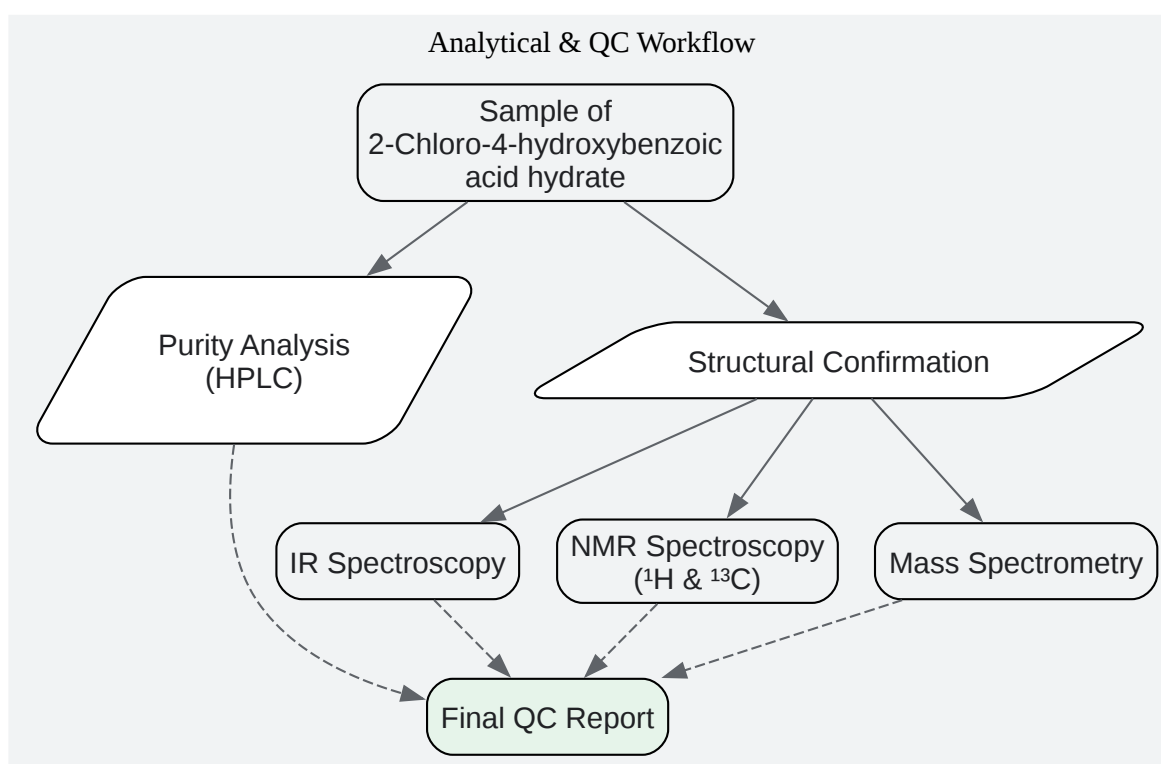
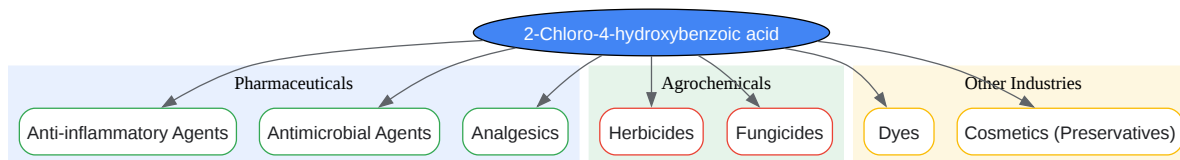
Disclaimer: This protocol must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

- **Dissolution:** In a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 g of 4-amino-2-chlorobenzoic acid in a solution of 10 mL of concentrated sulfuric acid in 30 mL of deionized water. Stir until a homogeneous solution is achieved.<sup>[1]</sup>
- **Cooling:** Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.
- **Diazotization:** While maintaining the temperature below 5 °C, slowly add a solution of 4.6 g of sodium nitrite in 20 mL of water dropwise. The slow addition is critical to control the exothermic reaction and prevent the premature decomposition of the diazonium salt.
- **Hydrolysis:** After the addition is complete, remove the ice bath and gently heat the mixture. Bring the solution to a reflux and maintain for 5 hours.<sup>[1]</sup> During this step, nitrogen gas will evolve as the diazonium group is replaced by a hydroxyl group.
- **Precipitation and Isolation:** After reflux, cool the reaction mixture to room temperature, then further cool in an ice bath. The product will precipitate as a solid.
- **Purification:** Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual acid and salts.<sup>[1]</sup>

- Drying: Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight to yield 2-Chloro-4-hydroxybenzoic acid. The hydrate will form upon exposure to atmospheric moisture. For long-term storage, keep in a desiccator.

## Part 3: Applications in Research and Development

**2-Chloro-4-hydroxybenzoic acid hydrate** is a strategic precursor in multi-step syntheses across various sectors of the chemical industry.



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Caption: Standard workflow for analytical quality control.

## Protocol 1: Purity Assessment by HPLC

This method provides a quantitative measure of the compound's purity and detects any synthesis-related impurities.

- System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5  $\mu$ m).
- Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a retention time of 3-5 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL. Dilute to create standards and a sample concentration of ~100  $\mu$ g/mL.
- Analysis: Inject 10  $\mu$ L and integrate the peak area. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A purity of  $\geq 97\%$  is typical. [1]

## Protocol 2: Structural Confirmation by Spectroscopy

- Infrared (IR) Spectroscopy: Analysis of the anhydrous form via KBr pellet or ATR should reveal characteristic absorption bands. Expected peaks include a broad O-H stretch from the carboxylic acid and phenol ( $\sim 3300$ - $2500$   $\text{cm}^{-1}$ ), a sharp C=O stretch ( $\sim 1700$ - $1680$   $\text{cm}^{-1}$ ), C=C aromatic stretches ( $\sim 1600$ - $1450$   $\text{cm}^{-1}$ ), and a C-Cl stretch ( $\sim 800$ - $600$   $\text{cm}^{-1}$ ). [3]\*  
•  $^1\text{H}$  NMR Spectroscopy (DMSO- $d_6$ , 400 MHz): The proton NMR spectrum provides definitive structural proof. The expected signals for the anhydrous form are:
  - $\sim 11.0$ - $13.0$  ppm (broad singlet, 2H): Exchangeable protons from the phenolic -OH and carboxylic acid -COOH.
  - $\sim 7.7$  ppm (doublet, 1H): Aromatic proton ortho to the carboxylic acid group.
  - $\sim 6.9$  ppm (doublet, 1H): Aromatic proton ortho to the hydroxyl group.
  - $\sim 6.8$  ppm (doublet of doublets, 1H): Aromatic proton meta to both groups. (Note: Spectral data for the anhydrous form is often used as a reference. The hydrate may show an

additional broad signal for water). \* Mass Spectrometry (EI-MS): Mass spectrometry confirms the molecular weight. For the anhydrous form, the molecular ion peak  $[M]^+$  is expected at  $m/z \approx 172$ . Key fragmentation would likely involve the loss of  $-OH$  ( $m/z$  155) and  $-COOH$  ( $m/z$  127). [3]

## Part 5: Stability, Storage, and Handling

Proper management of **2-Chloro-4-hydroxybenzoic acid hydrate** is essential for maintaining its quality and ensuring laboratory safety.

Aspect	Recommendation	Source(s)
Storage	Store at 0-8 °C in a dry, well-ventilated place. Keep container tightly closed.	[1][6]
Stability	The hydrate form enhances stability. Avoid strong oxidizing agents.	[1][6]
Handling	Use in a well-ventilated area or fume hood. Avoid dust formation.	[6][7]
PPE	Wear safety glasses, gloves, and a lab coat.	[3][6]
Hazards	Causes skin and serious eye irritation. May cause respiratory irritation.	[3][4]

The compound is classified with the GHS07 pictogram (Warning). [4]In case of contact with eyes, rinse cautiously with water for several minutes. [3]If on skin, wash with plenty of soap and water. [3]Always consult the full Safety Data Sheet (SDS) before use.

## Conclusion

**2-Chloro-4-hydroxybenzoic acid hydrate** is more than a simple chemical; it is an enabling tool for innovation in medicine and agriculture. Its well-defined properties, established synthetic

routes, and versatile reactivity make it an invaluable asset for researchers and developers. This guide provides the foundational knowledge and practical protocols necessary to utilize this compound effectively and safely, empowering scientists to build upon its framework to create the next generation of advanced molecules.

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